Cas no 1396577-96-0 (N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-(4-fluorophenyl)acetamide)

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-(4-fluorophenyl)acetamide structure
1396577-96-0 structure
商品名:N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-(4-fluorophenyl)acetamide
CAS番号:1396577-96-0
MF:C20H21FN2O
メガワット:324.391948461533
CID:6287886
PubChem ID:71792881

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-(4-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-(4-fluorophenyl)acetamide
    • F6244-3339
    • AKOS024542987
    • N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-(4-fluorophenyl)acetamide
    • 1396577-96-0
    • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide
    • N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(4-fluorophenyl)acetamide
    • CHEMBL4963863
    • インチ: 1S/C20H21FN2O/c1-23(16-18-7-3-2-4-8-18)14-6-5-13-22-20(24)15-17-9-11-19(21)12-10-17/h2-4,7-12H,13-16H2,1H3,(H,22,24)
    • InChIKey: WKDZRUMNDUVHSH-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)CC(NCC#CCN(C)CC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 324.16379146g/mol
  • どういたいしつりょう: 324.16379146g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 439
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-(4-fluorophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6244-3339-5μmol
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(4-fluorophenyl)acetamide
1396577-96-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6244-3339-10mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(4-fluorophenyl)acetamide
1396577-96-0
10mg
$79.0 2023-09-09
Life Chemicals
F6244-3339-30mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(4-fluorophenyl)acetamide
1396577-96-0
30mg
$119.0 2023-09-09
Life Chemicals
F6244-3339-15mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(4-fluorophenyl)acetamide
1396577-96-0
15mg
$89.0 2023-09-09
Life Chemicals
F6244-3339-1mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(4-fluorophenyl)acetamide
1396577-96-0
1mg
$54.0 2023-09-09
Life Chemicals
F6244-3339-5mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(4-fluorophenyl)acetamide
1396577-96-0
5mg
$69.0 2023-09-09
Life Chemicals
F6244-3339-10μmol
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(4-fluorophenyl)acetamide
1396577-96-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6244-3339-2mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(4-fluorophenyl)acetamide
1396577-96-0
2mg
$59.0 2023-09-09
Life Chemicals
F6244-3339-2μmol
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(4-fluorophenyl)acetamide
1396577-96-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6244-3339-3mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(4-fluorophenyl)acetamide
1396577-96-0
3mg
$63.0 2023-09-09

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-(4-fluorophenyl)acetamide 関連文献

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-(4-fluorophenyl)acetamideに関する追加情報

Comprehensive Overview of N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-(4-fluorophenyl)acetamide (CAS 1396577-96-0)

The compound N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-(4-fluorophenyl)acetamide (CAS 1396577-96-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This acetylene-based amide derivative features a unique structural framework, combining a 4-fluorophenyl group with a benzyl(methyl)amino side chain. Its molecular design makes it a promising candidate for studying receptor interactions and enzyme modulation, particularly in the context of neurological and metabolic disorders.

Recent trends in scientific literature highlight a growing interest in fluorinated compounds due to their enhanced bioavailability and metabolic stability. The presence of the 4-fluorophenyl moiety in CAS 1396577-96-0 aligns with this trend, as fluorination often improves a molecule's pharmacokinetic properties. Researchers are actively exploring its potential applications in drug discovery, especially for targets like G-protein-coupled receptors (GPCRs) and kinase inhibitors. These areas are frequently searched in academic databases, reflecting their relevance to modern therapeutics.

From a synthetic chemistry perspective, N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-(4-fluorophenyl)acetamide exemplifies the versatility of alkyne-amine coupling strategies. The but-2-yn-1-yl linker provides rigidity to the structure, which is crucial for molecular docking studies. Computational chemists often prioritize such compounds for in silico screening, a topic frequently queried in AI-driven research platforms. Its CAS 1396577-96-0 identifier ensures precise tracking in global chemical inventories, addressing the demand for standardized nomenclature in collaborative research.

The benzyl(methyl)amino segment of this compound also opens avenues for structure-activity relationship (SAR) investigations. Medicinal chemists are particularly interested in how modifications to this group affect binding affinity and selectivity. Online forums and search engine analytics reveal that queries like "optimizing amide derivatives for CNS penetration" or "fluorophenyl acetamide bioactivity" are rising, underscoring the compound's alignment with current research priorities.

In addition to its pharmaceutical potential, CAS 1396577-96-0 serves as a valuable chemical probe for studying signal transduction pathways. Its ability to interact with biological membranes makes it a subject of interest in biophysical chemistry. Laboratories focusing on high-throughput screening (HTS) often include such compounds in their libraries, catering to the demand for diverse molecular scaffolds in early-stage drug development.

Environmental and green chemistry considerations are also relevant when discussing N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2-(4-fluorophenyl)acetamide. Researchers are increasingly searching for sustainable synthesis routes for complex amides, a trend reflected in keyword analysis tools. The compound's stable fluorinated aromatic ring reduces the likelihood of unwanted degradation, addressing concerns about persistent organic pollutants (POPs).

To conclude, CAS 1396577-96-0 represents a multifaceted tool for both basic science and applied research. Its structural features resonate with contemporary themes in precision medicine and computational drug design, making it a recurring subject in peer-reviewed journals and patent filings. As the scientific community continues to explore targeted therapies, compounds like this will remain at the forefront of innovation.

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